REACTION_SMILES
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[C:18]([c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1)(=[O:25])[O-:26].[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH2:9][CH:10]([O:13][S:14]([CH3:15])(=[O:16])=[O:17])[CH2:11][CH2:12]1.[CH3:28][CH2:29][O:30][C:31](=[O:32])[CH3:33].[CH3:35][S:36](=[O:37])[CH3:38].[Na+:27].[OH2:34]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH2:9][CH:10]([O:13][C:18]([c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)=[O:25])[CH2:11][CH2:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCC(OS(C)(=O)=O)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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CC(C)(C)OC(=O)N1CCC(OC(=O)c2ccccc2)C1
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCC(OC(=O)c2ccccc2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |